molecular formula C23H18O7S B2886044 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 846065-74-5

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No. B2886044
CAS RN: 846065-74-5
M. Wt: 438.45
InChI Key: PKMDXAYAQJDAEM-PDGQHHTCSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions like condensation, cyclization, and substitution, among others. The exact method would depend on the specific functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would be influenced by the functional groups it contains. For example, the carbonyl group (C=O) is often involved in nucleophilic addition reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various experimental techniques. Computational methods can also be used to predict some of these properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to "(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate" are often investigated for their role in the synthesis of new heterocyclic compounds. For instance, research has been conducted on the synthesis of new benzofuran-based thiophene derivatives, which are of interest due to their potential biological activities and applications in materials science. These compounds can be synthesized through reactions involving thioacetanilide derivatives, leading to the creation of various heterocyclic structures such as thiophenes, oxathioles, and thiadiazoles (Dawood, Farag, & Abdel‐Aziz, 2007).

Sustainable Chemical Production

Research on sustainable production methods for commodity chemicals from biomass-derived materials has also been explored. A study demonstrated the production of o-Xylene, a large-volume commodity chemical, from biomass-derived pinacol and acrolein using a sustainable two-step process involving catalytic dehydration and Diels-Alder reaction followed by decarbonylation/aromatization (Hu et al., 2017). This indicates the potential of using similar compounds in green chemistry and sustainable industrial processes.

Antimicrobial and Antitumor Activity

Compounds with structural similarity to "this compound" have been assessed for their antimicrobial and antitumor activities. A Schiff base derived from 2-aminobenzothiazole and its transition metal complexes showed significant antimicrobial activity and in vitro antitumor activity against human tumor cell lines, suggesting potential applications in pharmaceutical research and development (Etaiw, Abd El‐Aziz, Abd El-Zaher, & Ali, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with specific proteins or enzymes in the body. If it’s a dye or a fluorescent probe, it might interact with light or other molecules in a specific way .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action in more detail .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-26-19-9-13(10-20(27-2)22(19)28-3)23(25)29-14-6-7-16-17(11-14)30-18(21(16)24)12-15-5-4-8-31-15/h4-12H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDXAYAQJDAEM-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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